molecular formula C9H15N3OS B12924189 (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol CAS No. 62671-92-5

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Cat. No.: B12924189
CAS No.: 62671-92-5
M. Wt: 213.30 g/mol
InChI Key: IUFJGPRZFZPXRJ-UHFFFAOYSA-N
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Description

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H15N3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-amino-2-chloropyrimidine with butylthiol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
  • (4-Amino-2-(ethylthio)pyrimidin-5-yl)methanol
  • (4-Amino-2-(propylthio)pyrimidin-5-yl)methanol

Uniqueness

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is unique due to its butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

62671-92-5

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

(4-amino-2-butylsulfanylpyrimidin-5-yl)methanol

InChI

InChI=1S/C9H15N3OS/c1-2-3-4-14-9-11-5-7(6-13)8(10)12-9/h5,13H,2-4,6H2,1H3,(H2,10,11,12)

InChI Key

IUFJGPRZFZPXRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=C(C(=N1)N)CO

Origin of Product

United States

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